3-(4-(4-氟苯基)哌嗪-1-基)-1-(3-甲氧基丙基)吡咯烷-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, gas, color, etc.) and any distinctive odors.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions used in each step.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with various reagents and its behavior under different conditions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity, basicity, reactivity, etc.).科学研究应用
合成与生物活性
研究表明,合成了一系列与3-(4-(4-氟苯基)哌嗪-1-基)-1-(3-甲氧基丙基)吡咯烷-2,5-二酮相关的化合物,并对其抗惊厥活性进行了评估。值得注意的是,这些化合物已在癫痫动物模型中显示出保护作用,突出了它们在治疗癫痫发作障碍中的潜力。这些化合物的作用机制可能涉及电压门控钠和钙通道的调节,表明其广谱活性可能有利于新抗癫痫药物的开发 (Obniska et al., 2015)。
抗惊厥特性
对3-取代和3-未取代的N-[(4-芳基哌嗪-1-基)烷基]吡咯烷-2,5-二酮衍生物的进一步研究揭示了它们有希望的抗惊厥特性。一些化合物显示出比众所周知的抗癫痫药物更有利的保护指数,表明它们作为新型治疗剂的巨大潜力。这些化合物的抗惊厥活性被认为与其阻断钠和 L 型钙通道的能力有关,从而提供了对其作用机制的见解并指导未来的药物设计 (Rybka et al., 2017)。
抗疟和抗炎活性的探索
探索芳基哌嗪和吡咯烷衍生物的抗疟活性已发现对恶性疟原虫具有显着疗效的化合物。这项研究强调了这些化合物在开发新的抗疟疾疗法中的潜力。已确定对抗疟活性至关重要的结构特征,例如羟基、丙烷链和氟原子的存在,指导了更有效的抗疟疾剂的设计 (Mendoza et al., 2011)。
安全和危害
This involves identifying any potential hazards associated with the compound, such as toxicity, flammability, or environmental impact.
未来方向
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.
属性
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(3-methoxypropyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O3/c1-25-12-2-7-22-17(23)13-16(18(22)24)21-10-8-20(9-11-21)15-5-3-14(19)4-6-15/h3-6,16H,2,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAKNOAVLOZJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(3-methoxypropyl)pyrrolidine-2,5-dione |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。